molecular formula C13H8F2INO B3493482 N-(2,6-difluorophenyl)-2-iodobenzamide

N-(2,6-difluorophenyl)-2-iodobenzamide

Cat. No.: B3493482
M. Wt: 359.11 g/mol
InChI Key: ZLZNNCPXYQGQTE-UHFFFAOYSA-N
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Description

“N-(2,6-difluorophenyl)-2-iodobenzamide” is a chemical compound that has been studied in the field of organic chemistry . It has been used as a directing group in RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates .


Synthesis Analysis

The synthesis of “this compound” involves RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This process uses a readily removable N-2,6-difluorophenyl arylamide directing group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily associated with its role as a directing group in RhIII-catalyzed ortho-C(sp2)–H heteroarylation . This reaction has high reactivity and good tolerance of functional groups .

Safety and Hazards

The safety data sheet for a similar compound, “N-(3-amino-2,6-difluorophenyl)acetamide”, provides some insights into potential safety and hazards . It suggests precautions such as avoiding dust formation, washing off with soap and plenty of water in case of skin contact, and using dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires .

Future Directions

The future directions for “N-(2,6-difluorophenyl)-2-iodobenzamide” could potentially involve its use in the synthesis of heterocyclic drug molecules in medicinal chemistry . The RhIII-catalyzed ortho-C(sp2)–H heteroarylation it facilitates could offer a route to synthesize these molecules .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-9-5-3-6-10(15)12(9)17-13(18)8-4-1-2-7-11(8)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZNNCPXYQGQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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